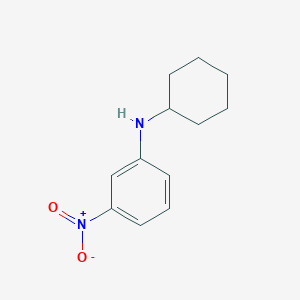
N-Cyclohexyl-3-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-3-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of an aniline ring, which also bears a nitro group at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-3-nitroaniline typically involves the nitration of N-cyclohexylaniline. The process begins with the preparation of N-cyclohexylaniline, which can be achieved by the reaction of cyclohexylamine with aniline. The nitration is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position of the aniline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The nitration step is particularly critical and requires careful handling of reagents and control of temperature to prevent side reactions and degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions: N-Cyclohexyl-3-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride with hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, nitric acid.
Major Products Formed:
Reduction: N-Cyclohexyl-3-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-Cyclohexyl-3-nitroaniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-3-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aniline moiety can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
N-Cyclohexyl-4-nitroaniline: Similar structure but with the nitro group at the para position.
N-Cyclohexyl-2-nitroaniline: Similar structure but with the nitro group at the ortho position.
N-Cyclohexyl-3-aminoaniline: The nitro group is reduced to an amino group.
Uniqueness: N-Cyclohexyl-3-nitroaniline is unique due to the specific positioning of the nitro group at the meta position, which influences its chemical reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and its behavior in various chemical reactions .
Propriétés
Numéro CAS |
121086-17-7 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
N-cyclohexyl-3-nitroaniline |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2 |
Clé InChI |
AMWRAALWQRUDKH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
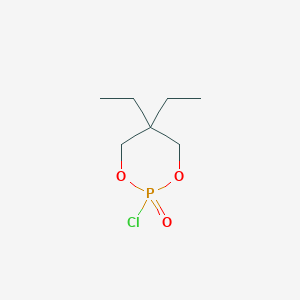
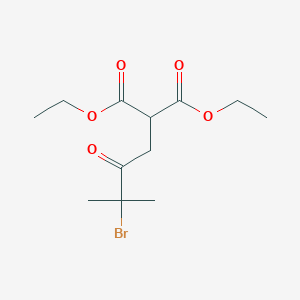
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
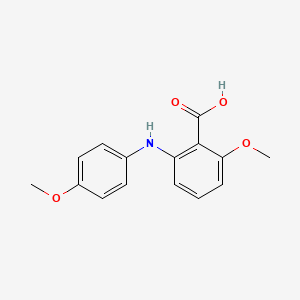
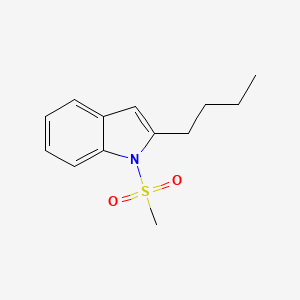
![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)
![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)
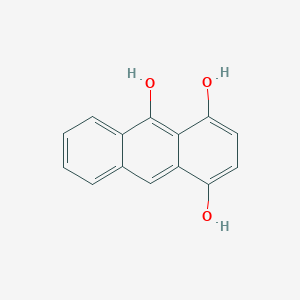
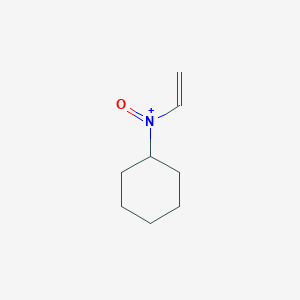
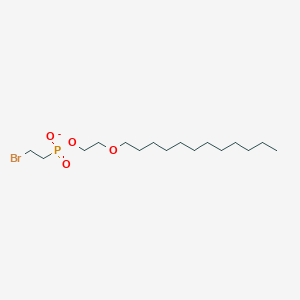
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)
